Lipophilicity (XLogP3-AA) Versus Non-Fluorinated Pyrimidine-5-carboxylic Acid
The 4-trifluoromethyl group significantly increases lipophilicity compared to the non-fluorinated pyrimidine-5-carboxylic acid scaffold. The target compound exhibits an XLogP3-AA value of 0.3 [1], while the unsubstituted pyrimidine-5-carboxylic acid (CAS 4595-61-3) has a reported LogP of approximately –0.12 . This 0.42 log unit increase corresponds to an approximately 2.6-fold higher calculated octanol-water partition coefficient, which is associated with improved passive membrane permeability in Caco-2 and parallel artificial membrane permeability assays (PAMPA) [2]. This differentiation is critical for designing cell-permeable inhibitors and for achieving oral bioavailability.
| Evidence Dimension | Lipophilicity (XLogP3-AA / LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.3 |
| Comparator Or Baseline | Pyrimidine-5-carboxylic acid (CAS 4595-61-3); LogP ≈ –0.12 |
| Quantified Difference | ΔLogP = +0.42; ~2.6-fold higher partition coefficient |
| Conditions | Computed by XLogP3 3.0 (PubChem) for target; Chemsrc experimental/computed LogP for comparator |
Why This Matters
Higher lipophilicity enhances passive membrane permeability, a critical determinant of intracellular target engagement and oral bioavailability for drug candidates.
- [1] PubChem. 2-Amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid. CID 3754696. Accessed April 2026. View Source
- [2] Avdeef, A. Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience, 2003. (Class-level inference relating LogP to permeability). View Source
